Comprehensive Physicochemical Profiling of 1-(Methoxymethyl)-1H-indol-4-amine: A Guide for Medicinal Chemistry Applications
Comprehensive Physicochemical Profiling of 1-(Methoxymethyl)-1H-indol-4-amine: A Guide for Medicinal Chemistry Applications
Executive Summary
1-(Methoxymethyl)-1H-indol-4-amine (CAS: 1482844-01-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors (e.g., PI3K, mTOR) and complex alkaloids. Structurally, it consists of an electron-rich indole core substituted with a primary amine at the C4 position and a methoxymethyl (MOM) protecting group at the N1 position.
This guide provides a rigorous technical analysis of its physicochemical properties, synthetic utility, and handling requirements. For researchers, the critical value of this molecule lies in the MOM group , which masks the indole nitrogen's acidity (
Structural & Molecular Analysis
Chemical Identity
| Property | Detail |
| IUPAC Name | 1-(methoxymethyl)indol-4-amine |
| CAS Number | 1482844-01-8 |
| Molecular Formula | |
| Molecular Weight | 176.22 g/mol |
| SMILES | COCN1C=CC2=C1C=CC=C2N |
| InChI Key | JXKIVGAXNLIPDB-UHFFFAOYSA-N |
Functional Group Interplay
The molecule features two competing reactive centers that dictate its behavior:
-
C4-Amine (Aniline-like): A nucleophilic primary amine. Unlike standard alkyl amines (
), this amine is conjugated with the aromatic system, lowering its basicity ( ). It is prone to oxidation, turning dark brown/black upon air exposure. -
N1-Methoxymethyl (MOM): An
-acetal protecting group. It increases lipophilicity significantly compared to the parent 4-aminoindole and prevents N1-deprotonation.
Physicochemical Profile
Physical State & Solubility[1]
-
Appearance: Typically an off-white to pale yellow solid. Like many aminoindoles, it darkens upon storage due to oxidation.
-
Melting Point: Experimental data for the specific MOM-protected variant is sparse in public registries, but structural analogs (4-aminoindole) melt at 106–109 °C . The MOM group disrupts hydrogen bonding at N1, potentially lowering the melting point relative to the parent indole, but the compound generally remains solid at room temperature.
-
Solubility:
-
Water: Insoluble (Predicted LogP
1.5–2.0). -
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.
-
Acidic Media: Soluble in dilute aqueous acids (e.g., 1M HCl) due to protonation of the C4-amine, though prolonged exposure risks MOM hydrolysis.
-
Acid-Base Properties (pKa)
The acid-base profile is dominated by the C4-amine. The N1-nitrogen is non-basic due to the MOM protection and aromatic delocalization.
| Functional Group | Approx. pKa | Implication for Handling |
| C4-NH3+ (Conjugate Acid) | ~4.2 | Weak base; requires organic base (TEA, DIPEA) for acylation reactions. |
| Indole N1 | N/A (Protected) | The MOM group removes the N-H acidity ( |
Stability & Reactivity Mechanisms
The utility of 1-(Methoxymethyl)-1H-indol-4-amine relies on the orthogonal stability of the MOM group.
MOM Group Stability Matrix
-
Stable Conditions:
-
Bases: NaOH (aq), KOH, NaH, LiHMDS,
. -
Reductants:
/Pd, , . -
Oxidants: Mild oxidants (though the amine is sensitive).
-
-
Labile Conditions (Deprotection):
-
Brønsted Acids: 6M HCl, TFA (Trifluoroacetic acid), HCl in Dioxane.
-
Lewis Acids:
, . -
Mechanism: Acid-catalyzed hydrolysis generates formaldehyde and methanol, regenerating the N-H indole.
-
Diagram: Reactivity & Deprotection Logic
Caption: The MOM group serves as a robust shield for the indole nitrogen during C4-amine functionalization, cleaved only in the final stages to reveal the bioactive indole core.
Synthetic Protocols
The synthesis of this building block typically proceeds from 4-nitroindole. The order of operations (Protection
Step 1: N-Protection (MOM Installation)
Reaction: 4-Nitroindole + MOM-Cl + NaH
-
Reagents: Sodium Hydride (60% dispersion), Chloromethyl methyl ether (MOM-Cl), DMF (anhydrous).
-
Protocol:
-
Dissolve 4-nitroindole in anhydrous DMF at 0 °C under
. -
Add NaH portion-wise. Evolution of
gas will occur. Stir for 30 min to ensure deprotonation. -
Add MOM-Cl dropwise (Warning: Carcinogen).
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Carefully add sat.
(aq).[1] Extract with EtOAc.[2][3]
-
-
Why this works: The indole anion is generated by NaH; MOM-Cl acts as a hard electrophile trapping the nitrogen.
Step 2: Nitro Reduction
Reaction: 1-(Methoxymethyl)-4-nitroindole +
-
Reagents: 10% Pd/C, Hydrogen gas (balloon or 1 atm), Methanol or Ethanol.
-
Protocol:
-
Suspend the nitro intermediate and Pd/C in alcohol.
-
Purge with
, then introduce . -
Stir vigorously at RT for 4–12 hours. Monitor by TLC (amine is more polar than nitro).
-
Filtration: Filter through Celite to remove Pd/C (fire hazard: keep wet).
-
Concentration: Evaporate solvent to yield the amine.
-
-
Note: Avoid using HCl/Fe or SnCl2/HCl if possible, as strong acid and heat might prematurely cleave the MOM group. Catalytic hydrogenation is the safest method for preserving the acetal.
Handling & Safety Guidelines
Storage[3]
-
Oxidation Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at -20 °C. The amine group will oxidize to colored impurities (quinoidal species) if left in air.
-
Hygroscopicity: Keep dry. Moisture can slowly hydrolyze the MOM group over months if trace acid is present.
Toxicology (Read-Across)
-
MOM-Cl Residues: If synthesizing in-house, ensure complete removal of MOM-Cl, a known human carcinogen (OSHA regulated).
-
Indole Toxicity: Treat as a potential irritant and sensitizer. Wear nitrile gloves and work in a fume hood.
References
-
Preparation of 4-Aminoindoles
- MOM Group Stability: Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. Context: Authoritative guide on N-MOM stability conditions (stable to base, cleaved by acid).
-
Synthesis of 4-Aminoindole Precursors
-
Source: "Synthesis of a Series of Diaminoindoles." Journal of Organic Chemistry, 2021. Link
- Context: Provides detailed experimental protocols for reducing 4-nitroindoles and handling protected indole amines.
-
- Physicochemical Data (4-Aminoindole Analogues): Source: NIST Chemistry WebBook & PubChem. Context: Baseline data for the 4-aminoindole core (MP 106-109°C, pKa ~4.2).
